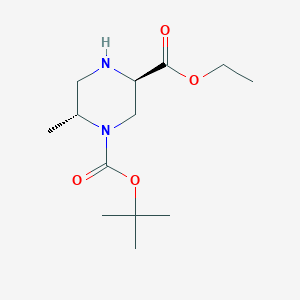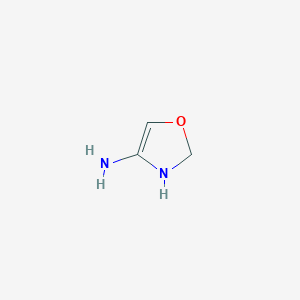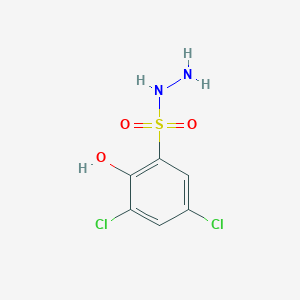
Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-hydroxybenzenesulfonohydrazide: is an organic compound characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonohydrazide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-2-hydroxybenzenesulfonohydrazide typically involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride+Hydrazine hydrate→3,5-Dichloro-2-hydroxybenzenesulfonohydrazide+By-products
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 3,5-dichloro-2-hydroxybenzenesulfonohydrazide can undergo oxidation to form corresponding quinones.
Reduction: The sulfonohydrazide group can be reduced to form sulfonamide derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,5-Dichloro-2-hydroxybenzenesulfonohydrazide is used as an intermediate in the synthesis of various organic compounds. It is also employed in analytical chemistry for the detection and quantification of certain analytes.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: In industrial applications, it can be used in the formulation of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3,5-dichloro-2-hydroxybenzenesulfonohydrazide exerts its effects depends on its specific application. For instance, in analytical chemistry, it may act as a chromogenic reagent, forming colored complexes with target analytes. In biological systems, it may interact with enzymes or proteins, modifying their activity or function.
Comparaison Avec Des Composés Similaires
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid
- 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
- 3,5-Dichloro-2-hydroxybenzenesulfonamide
Uniqueness: 3,5-Dichloro-2-hydroxybenzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific synthetic and analytical applications.
Propriétés
Numéro CAS |
90287-02-8 |
|---|---|
Formule moléculaire |
C6H6Cl2N2O3S |
Poids moléculaire |
257.09 g/mol |
Nom IUPAC |
3,5-dichloro-2-hydroxybenzenesulfonohydrazide |
InChI |
InChI=1S/C6H6Cl2N2O3S/c7-3-1-4(8)6(11)5(2-3)14(12,13)10-9/h1-2,10-11H,9H2 |
Clé InChI |
NUBAETVCIKJWCK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1S(=O)(=O)NN)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B15218362.png)

![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)
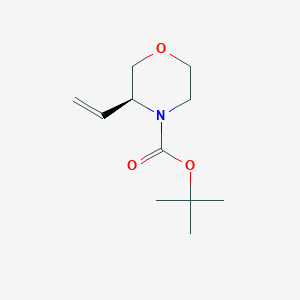
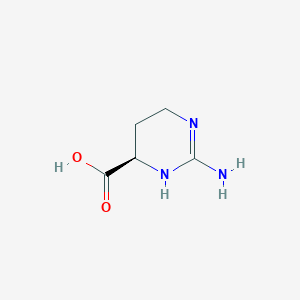
![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
![{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218408.png)
